molecular formula C8H16O4 B12510874 3-Hydroxybutyl-3-hydroxybutyrate

3-Hydroxybutyl-3-hydroxybutyrate

Cat. No.: B12510874
M. Wt: 176.21 g/mol
InChI Key: AOWPVIWVMWUSBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ketone esters can be synthesized through various methods, including transesterification and Claisen condensation. For example, the transesterification of β-keto esters involves the reaction of ethyl acetoacetate with alcohols in the presence of catalysts like pure silica or SAFI . Another method involves the condensation of esters with formyl esters followed by enol tosylation and Suzuki-Miyaura cross-coupling .

Industrial Production Methods: Industrial production of ketone esters often involves large-scale transesterification processes. These methods are optimized for high yield and minimal environmental impact. The use of catalysts and controlled reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: Ketone esters undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Different esters

Scientific Research Applications

Ketone esters have a wide range of scientific research applications:

Mechanism of Action

Ketone esters exert their effects by increasing the levels of ketone bodies in the bloodstream. This mimics the metabolic state of ketosis, where the body uses ketones as an alternative energy source. The primary molecular target is the enzyme β-hydroxybutyrate dehydrogenase, which converts ketone bodies into usable energy .

Comparison with Similar Compounds

Uniqueness: Ketone esters are unique in their ability to rapidly increase blood ketone levels without the need for dietary restrictions. This makes them a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

3-hydroxybutyl 3-hydroxybutanoate

InChI

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3

InChI Key

AOWPVIWVMWUSBD-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CC(C)O)O

Origin of Product

United States

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